molecular formula C17H12N4O6 B2581080 (Z)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one CAS No. 403830-14-8

(Z)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one

Cat. No.: B2581080
CAS No.: 403830-14-8
M. Wt: 368.305
InChI Key: CFJWMTSJZQEVFH-NVMNQCDNSA-N
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Description

(Z)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is a synthetic organic compound. It features a complex structure with multiple functional groups, including a hydrazone linkage, a dinitrophenyl group, and a hydroxy-indanone moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one typically involves the following steps:

    Formation of the Hydrazone: The reaction between 2,4-dinitrophenylhydrazine and an appropriate ketone or aldehyde to form the hydrazone intermediate.

    Cyclization: The intermediate undergoes cyclization to form the indanone structure.

    Hydroxylation: Introduction of the hydroxy group at the 3-position of the indanone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like SnCl2 (Tin(II) chloride) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a diketone.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Analytical Chemistry: Employed in the development of analytical methods for detecting hydrazones and related compounds.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and inhibition due to its reactive functional groups.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one would depend on its specific application. Generally, the compound’s reactivity can be attributed to its functional groups:

    Hydrazone Linkage: Can participate in nucleophilic addition or condensation reactions.

    Dinitrophenyl Group: Acts as an electron-withdrawing group, influencing the reactivity of adjacent functional groups.

    Hydroxy Group: Can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor in the synthesis of hydrazones.

    Indanone Derivatives: Compounds with similar indanone structures but different substituents.

    Hydrazone Compounds: Other hydrazones with varying substituents on the phenyl ring.

Properties

IUPAC Name

2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O6/c1-9(15-16(22)11-4-2-3-5-12(11)17(15)23)18-19-13-7-6-10(20(24)25)8-14(13)21(26)27/h2-8,19,22H,1H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJWMTSJZQEVFH-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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